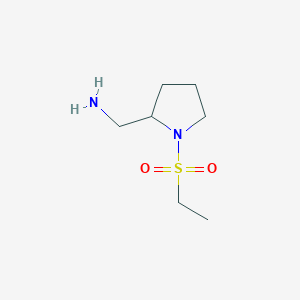
4-(2-Chloro-6-nitrophenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-nitrophenyl)butan-2-amine is an organic compound with the molecular formula C10H13ClN2O2. It is characterized by the presence of a chloro and nitro group on a phenyl ring, attached to a butan-2-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-amine typically involves the nitration of 2-chlorophenylbutan-2-amine followed by purification steps. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenyl)butan-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major product is 4-(2-Amino-6-nitrophenyl)butan-2-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-(2-Chloro-6-nitrophenyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-6-nitrophenyl)butan-2-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
2-Chloro-6-nitrophenylbutan-2-amine: A closely related compound with slight variations in the positioning of functional groups.
Uniqueness
4-(2-Chloro-6-nitrophenyl)butan-2-amine is unique due to its specific combination of chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-(2-chloro-6-nitrophenyl)butan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3 |
InChI Key |
LRBKYSBJJCNZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


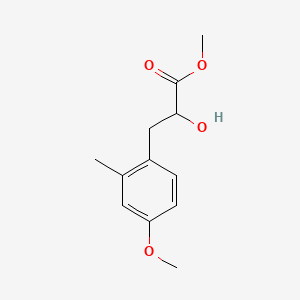
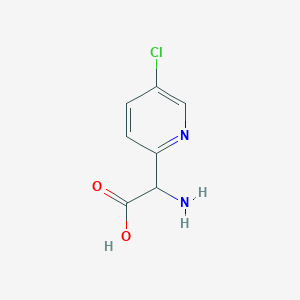
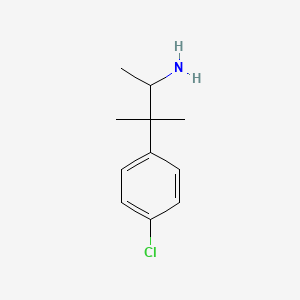
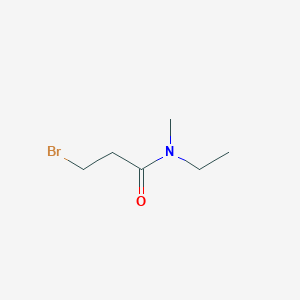






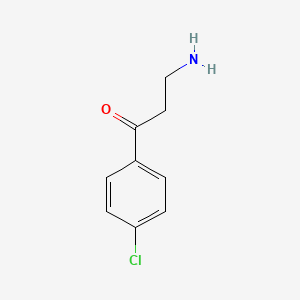
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)

